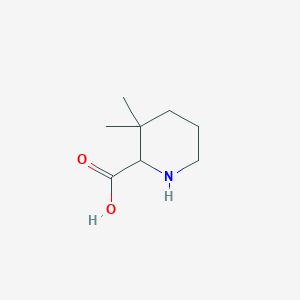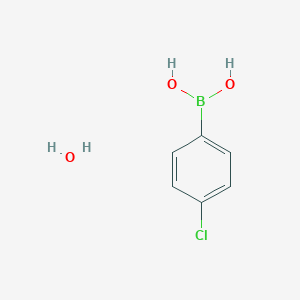
(4-Chlorophenyl)boronic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)boronic acid hydrate is a boronic acid derivative with the molecular formula C6H6BClO2·H2O. It is a white to off-white crystalline powder that is soluble in water and polar organic solvents. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (4-Chlorophenyl)boronic acid hydrate typically involves the following methods:
Catalytic Borylation: This method involves the direct borylation of aryl halides using a palladium catalyst and a boron source such as bis(pinacolato)diboron.
Organolithium Reagents: Another common method involves the reaction of 4-chlorophenyllithium with trimethyl borate, followed by hydrolysis to yield this compound.
Grignard Reagents: The reaction of 4-chlorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis, also produces this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic borylation due to its efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)boronic acid hydrate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidative Heck Reaction: In this reaction, this compound undergoes oxidative addition to form C-C bonds with alkenes.
Cyclopalladation: This reaction involves the formation of palladium complexes with this compound, which can be used in further synthetic transformations.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0), and other palladium complexes are commonly used.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used solvents.
Major Products
The major products formed from these reactions include biaryl compounds, substituted alkenes, and various palladium complexes .
Applications De Recherche Scientifique
(4-Chlorophenyl)boronic acid hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)boronic acid hydrate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound undergoes transmetalation with palladium to form a palladium-boron complex. This complex then undergoes reductive elimination to form the desired C-C bond . The molecular targets and pathways involved include palladium catalysts and various organic substrates .
Comparaison Avec Des Composés Similaires
(4-Chlorophenyl)boronic acid hydrate is unique due to its specific reactivity and solubility properties. Similar compounds include:
Phenylboronic Acid: Lacks the chloro substituent, resulting in different reactivity and solubility.
4-Bromophenylboronic Acid: Contains a bromine substituent instead of chlorine, leading to different reactivity in cross-coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group, which affects its electronic properties and reactivity.
Propriétés
IUPAC Name |
(4-chlorophenyl)boronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO2.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCZUHJLUJPAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
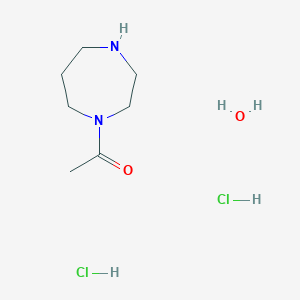

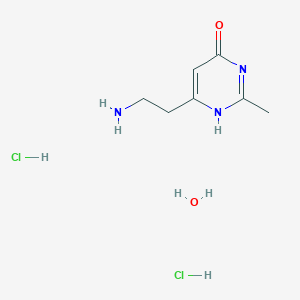
![3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid hydrochloride dihydrate](/img/structure/B7971300.png)
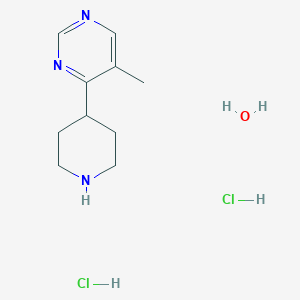
![(1S,5S)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate](/img/structure/B7971323.png)
![[3-(Aminomethyl)-5-(trifluoromethyl)phenyl]boronic acid hydrochloride](/img/structure/B7971334.png)
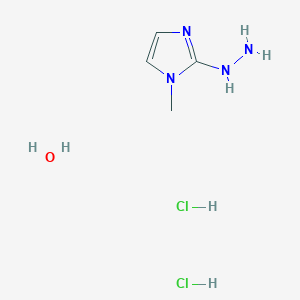
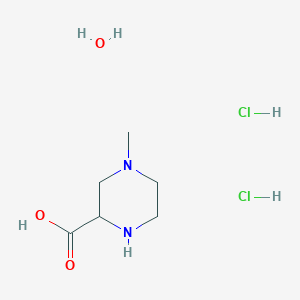
![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate](/img/structure/B7971358.png)
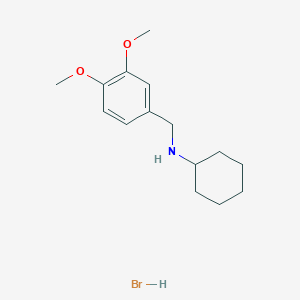
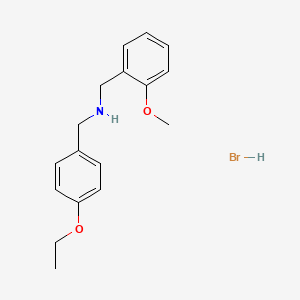
![[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride](/img/structure/B7971367.png)
